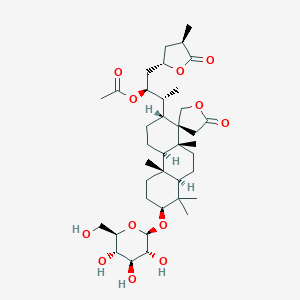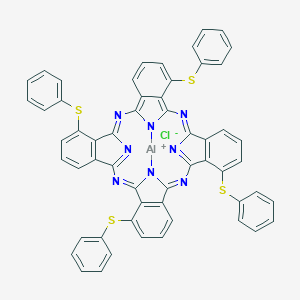
Aluminum 1 8 15 22-tetrakis(phenylthio)&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum compounds, particularly those with phenylphosphonate or similar ligands, have been extensively studied due to their intriguing chemical and physical properties. The study of such compounds provides valuable insights into the synthesis, structure, and behavior of aluminum-based materials, offering potential applications in catalysis, materials science, and organometallic chemistry.
Synthesis Analysis
Several methods have been developed for synthesizing aluminum compounds with complex ligands. For instance, aluminum phenylphosphonates can be synthesized under varying conditions, resulting in different structural forms such as layered materials and complexes with specific coordination environments around aluminum atoms (Cabeza et al., 1998). Similarly, aluminum (III) meso-tetraphenylporphyrins axially bonded to phosphinate anions have been synthesized and characterized, highlighting the versatility of aluminum in forming various coordination complexes (Richeter et al., 2006).
Molecular Structure Analysis
The molecular structures of aluminum compounds can be quite complex, involving different coordination environments and bonding interactions. For example, the structure of aluminum phenylphosphonates reveals aluminum atoms in octahedral coordination with oxygens and phosphonate groups, indicating a layered structure with significant thermal stability (Cabeza et al., 1998).
Chemical Reactions and Properties
Aluminum compounds participate in various chemical reactions, leading to the formation of new compounds with unique properties. The reactivity of these compounds often depends on their molecular structure and the nature of the ligands attached to the aluminum center. For instance, the reaction of aluminum complexes with different reagents can lead to the synthesis of materials with potential applications in catalysis and material science.
Physical Properties Analysis
The physical properties of aluminum compounds, such as thermal stability, solubility, and crystallinity, are closely related to their molecular structure. Aluminum phenylphosphonates, for example, exhibit distinct thermal behaviors and crystal structures depending on the synthetic conditions, highlighting the relationship between synthesis, structure, and physical properties (Cabeza et al., 1998).
Applications De Recherche Scientifique
Self-Assembly of Phthalocyanine Nanorods
A study explored the structural properties of Langmuir monolayers on aqueous substrates of a metal-free phthalocyanine and an Aluminum centered phthalocyanine, Aluminum 1 8 15 22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride. This research focused on their structure under progressive lateral compression, revealing a phase change of the molecules from "flat-lying" on the surface to "edge-standing" perpendicular to the surface, observed by grazing incidence X-ray scattering (O'Flaherty, Wiegart, & Struth, 2006).
Water Treatment from Viruses
Researchers proposed a new photo sensitizer containing aluminum tetrakis [bis(cholinyl)phenylthio)] phthalocyanine grafted onto silica as an active phase for water purification. This sensitizer showed photo decontaminating activity against viruses like poliovirus and RNA-containing phage MS2, indicating its potential for viral contamination removal in water treatment (Nedachin et al., 2011).
Corrosion Inhibition of Aluminum
A study investigated the corrosion inhibition of aluminum in acid solutions using different concentrations of tetrazole derivatives. This research provided insights into the mechanisms and efficiency of various compounds in protecting aluminum against corrosion, highlighting the significance of molecular orbital theory in understanding inhibitor performance (Khaled, Khaled, & Al‐qahtani, 2009).
Aluminum and Organic Electroactive Devices
Research on the interface formation between electroluminescent material p-sexiphenyl and aluminum, used as cathode material in organic electroactive devices, was conducted. The study found evidence for physisorption of Al on p-sexiphenyl, supported by photoelectron spectroscopy and quantum chemical calculations (Koch et al., 1999).
Reactivity of Alumosiloxanes
The reactivity of polyalumosiloxane was studied, focusing on the synthesis of new metal derivatives by introducing alkaline, main group, or transition metals. This research aimed to modify well-known compounds and explore their chemical behavior and potential applications (Smail, 2008).
Corrosion Resistance of Aluminum against Acid Activation
A study described the adsorption behavior of organic inhibitors on the aluminum-HCl solution interface and their corrosion inhibition performance, employing electrochemical and computational techniques. This research contributes to the understanding of corrosion resistance in acidic environments (Nnaji, Nwaji, Mack, & Nyokong, 2019).
Safety And Hazards
The compound is classified as causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, Respiratory system, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
InChI |
InChI=1S/C56H32N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32H;;1H/q-2;+3;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNPSCVVOXFVGQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32AlClN8S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum 1 8 15 22-tetrakis(phenylthio)& | |
CAS RN |
167093-23-4 |
Source


|
| Record name | (SP-5-12)-Chloro[1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167093-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


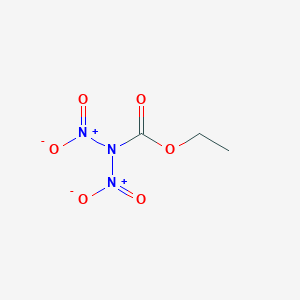
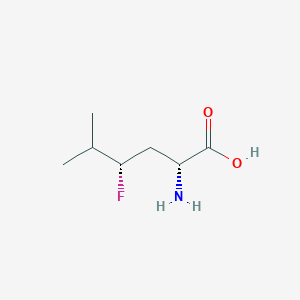
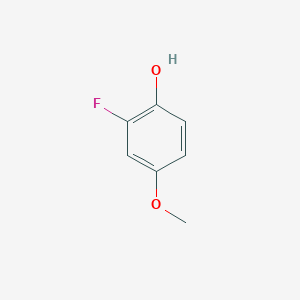
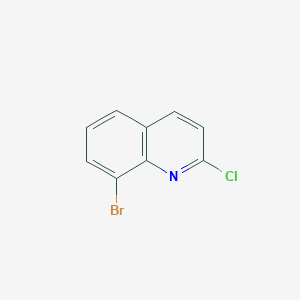
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

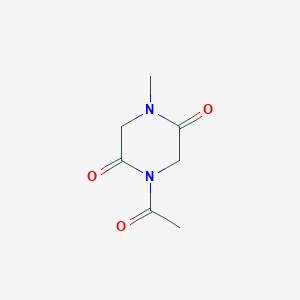
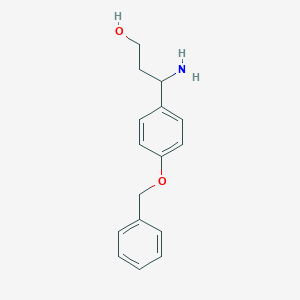
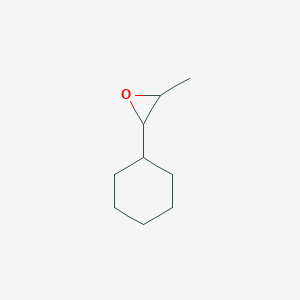
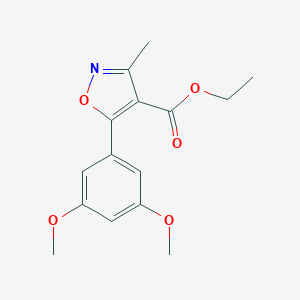
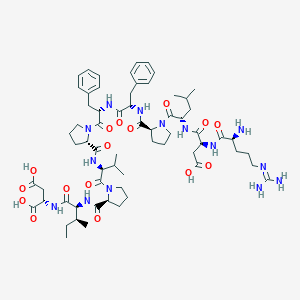
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
